Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)-
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Description
Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- is a useful research compound. Its molecular formula is C15H16ClNO3 and its molecular weight is 293.74 g/mol. The purity is usually 95%.
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Biological Activity
Pyrrolidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- represents a class of pyrrolidine that may exhibit unique pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of the compound can be described by the formula C16H16ClN1O3. The synthesis typically involves multi-step reactions starting from easily accessible precursors. For instance, a reported method involves refluxing a mixture of pyrrolidine derivatives with various aromatic aldehydes and carbonyl compounds to yield the desired product.
Biological Activity Overview
The biological activities of pyrrolidine derivatives are broad, encompassing anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The specific compound has been studied for its potential in these areas:
1. Antimicrobial Activity
Research indicates that pyrrolidine derivatives can exhibit significant antimicrobial properties. For example, compounds structurally similar to the target compound have shown effectiveness against various microbial strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL .
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. A related study on pyrrolidine derivatives indicated that they can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Notably, compounds with similar functional groups have demonstrated promising results against murine models of tumors.
3. Anti-inflammatory Effects
Pyrrolidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests a potential therapeutic role in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
The exact mechanism by which Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chlorophenyl group enhances its interaction with biological targets such as enzymes or receptors involved in inflammation and cancer progression.
Properties
CAS No. |
39832-63-8 |
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Molecular Formula |
C15H16ClNO3 |
Molecular Weight |
293.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-5-(pyrrolidine-1-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C15H16ClNO3/c16-12-5-3-11(4-6-12)15(8-7-13(18)20-15)14(19)17-9-1-2-10-17/h3-6H,1-2,7-10H2 |
InChI Key |
PTGZYUFZMYDNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CCC(=O)O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.